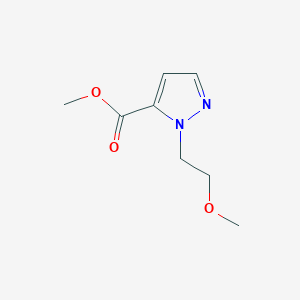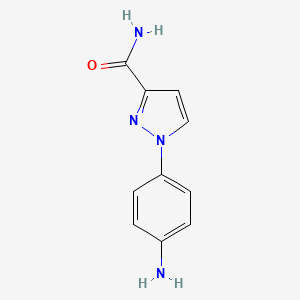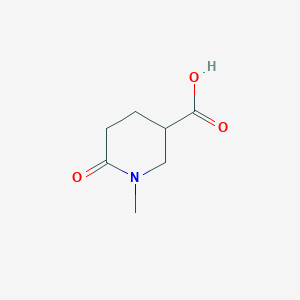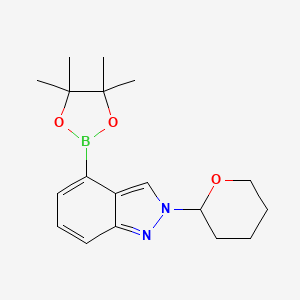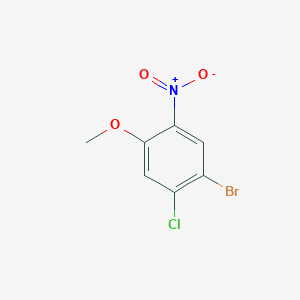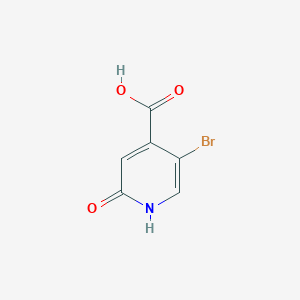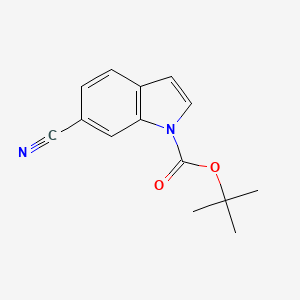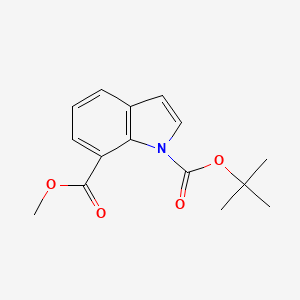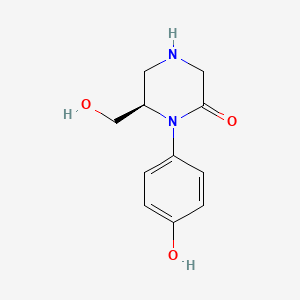
(R)-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one
Vue d'ensemble
Description
The compound “®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The “R” denotes the configuration of the chiral center in the molecule. The “4-hydroxy-phenyl” group is a phenol derivative, which is an aromatic compound with a hydroxyl (-OH) group attached .
Molecular Structure Analysis
The molecular structure of this compound would consist of a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring would be a hydroxymethyl group (-CH2OH) and a 4-hydroxyphenyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the hydroxymethyl group, and the 4-hydroxyphenyl group. The hydroxyl groups could potentially undergo reactions typical of alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the hydroxyl groups could potentially increase its polarity and solubility in water .Applications De Recherche Scientifique
Application in Crystal Engineering
Field
Application Summary
The compound has been used in the synthesis and growth of new chalcone-based single crystals .
Methods of Application
The crystals were synthesized and grown using a slow evaporation solution growth technique in acetone .
Results
The structures of the grown crystals were solved and refined by single crystal XRD. The hyperpolarizability studies were carried out for the chalcone single crystals using density functional theory (DFT) - triply parameter hybrid model DFT/B3LYP using GAUSSIAN 03 .
Application in Corrosion and Photocrosslinking
Field
Application Summary
Substituted chalcone-based materials have been used for corrosion and photocrosslinking applications .
Methods of Application
The materials were synthesized by a standard Claisen–Schmidt condensation reaction. The different surface morphologies of these materials were obtained from SEM (Scanning Electron Microscopy) analysis .
Results
Thermal studies such as TGA, DSC and HOPM revealed good thermal stability, crystallinity and phase changing properties of material III .
Application in Nonlinear Optics
Field
Application Summary
Similar chalcone-based single crystals have been studied for their nonlinear optical (NLO) behavior .
Methods of Application
The crystals were synthesized and grown using a slow evaporation solution growth technique in acetone. The hyperpolarizability studies were carried out using density functional theory (DFT) - triply parameter hybrid model DFT/B3LYP using GAUSSIAN 03 .
Results
The calculated first order hyperpolarizability was found as 0.1314 × 10 −30 e.s.u. for one crystal and 0.188 × 10 −30 e.s.u. for another. The second harmonic generation was studied by Kurtz–Perry test .
Application in Corrosion Inhibition and Photocrosslinking
Application Summary
Different substituted novel chalcone-based materials have been used for corrosion inhibition and photocrosslinking applications .
Results
The electrochemical analysis involves Tafel plots and cyclic voltammetry studies to demonstrate high corrosion inhibition percentage and oxidation–reduction behavior of materials . Dissimilar photocrosslinking time of all three materials was obtained from micro photo-reactor and UV-visible spectrophotometry .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(6R)-6-(hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-7-9-5-12-6-11(16)13(9)8-1-3-10(15)4-2-8/h1-4,9,12,14-15H,5-7H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSGXMVAGBXUID-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CN1)C2=CC=C(C=C2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)CN1)C2=CC=C(C=C2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197305 | |
| Record name | (6R)-6-(Hydroxymethyl)-1-(4-hydroxyphenyl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801197305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one | |
CAS RN |
1217608-77-9 | |
| Record name | (6R)-6-(Hydroxymethyl)-1-(4-hydroxyphenyl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217608-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6R)-6-(Hydroxymethyl)-1-(4-hydroxyphenyl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801197305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




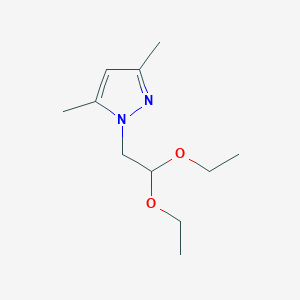
![[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294033.png)
![6-Cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1294034.png)
